molecular formula C12H12N4 B1482213 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097970-00-6

1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482213
M. Wt: 212.25 g/mol
InChI Key: OUHMBDHCABAZPS-UHFFFAOYSA-N
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Description

“1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C12H12N4. It is a derivative of the pyrazole moiety, which is a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a starting compound . An efficient and straightforward approach for the synthesis of related compounds has been reported, involving a one-pot, three-component domino reaction .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized via green synthesis methods, including microwave-assisted and grinding techniques . The chemical reactions involved in the synthesis of these compounds often lead to the formation of new derivatives with potential biological activity .

Future Directions

The future directions for “1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their pharmacological effects. For instance, pyrazole-bearing compounds have shown promise in cancer-targeted chemo/radioisotope therapy . Additionally, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

1,6-dimethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHMBDHCABAZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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